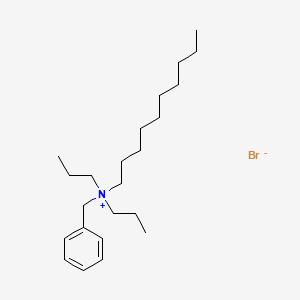
N-Benzyl-N,N-dipropyldecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N,N-dipropyldecan-1-aminium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industries as disinfectants and surfactants . This compound, in particular, has a unique structure that makes it suitable for specific applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dipropyldecan-1-aminium bromide typically involves the alkylation of a tertiary amine with a benzyl halide. One common method is the reaction of N,N-dipropyldecan-1-amine with benzyl bromide in the presence of a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N,N-dipropyldecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: NaOH, RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
N-Benzyl-N,N-dipropyldecan-1-aminium bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Benzyl-N,N-dipropyldecan-1-aminium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This disruption is primarily due to the compound’s surfactant properties, which allow it to insert into the lipid bilayer and destabilize it . The molecular targets include the phospholipids in the cell membrane, and the pathways involved are related to membrane integrity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N,N-dimethyldodecan-1-aminium bromide: Another quaternary ammonium compound with similar antimicrobial properties.
N-Benzyl-N,N-dipropyl-1-dodecanaminium bromide: A structurally similar compound with variations in the alkyl chain length.
Uniqueness
N-Benzyl-N,N-dipropyldecan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of the benzyl group, which enhances its surfactant properties and makes it particularly effective in disrupting microbial cell membranes . This compound’s specific structure allows for targeted applications in both research and industry, distinguishing it from other quaternary ammonium compounds .
Propriétés
Numéro CAS |
90105-64-9 |
|---|---|
Formule moléculaire |
C23H42BrN |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
benzyl-decyl-dipropylazanium;bromide |
InChI |
InChI=1S/C23H42N.BrH/c1-4-7-8-9-10-11-12-16-21-24(19-5-2,20-6-3)22-23-17-14-13-15-18-23;/h13-15,17-18H,4-12,16,19-22H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
JQSLNNKGCYFQRO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](CCC)(CCC)CC1=CC=CC=C1.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


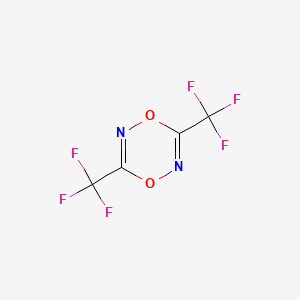
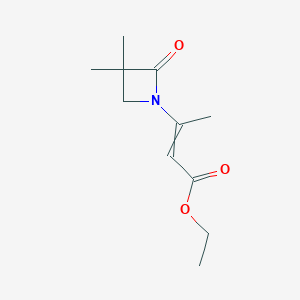
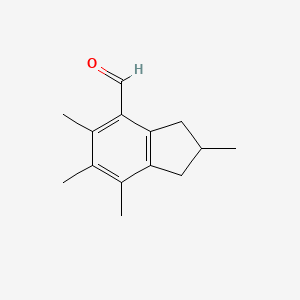
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)
![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)

![1-[3-(4-Ethoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14392750.png)
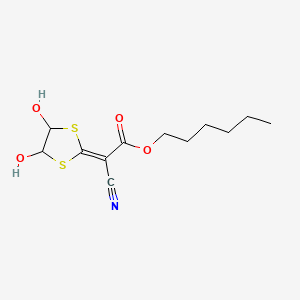
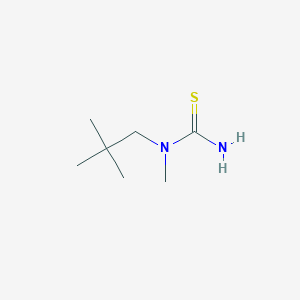

![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)

